2,4,6-Trimethylphenethylamine hydrochloride (CAS: 3167-10-0) is a highly substituted, synthetic aromatic amine salt primarily procured as an analytical internal standard. Characterized by its steric bulk and high lipophilicity, this compound is globally recognized in the International Organisation of Vine and Wine (OIV) official methods for the quantification of biogenic amines in complex fermented matrices[1]. Supplied as a highly pure, stable crystalline solid (mp 296-305 °C), it exhibits excellent solubility in dilute acids, making it ideal for the precise gravimetric preparation of standard solutions. Its primary industrial and laboratory value lies in its predictable derivatization kinetics and unique chromatographic retention profile, which strictly differentiates it from endogenous food amines.
Substituting 2,4,6-trimethylphenethylamine hydrochloride with generic phenethylamines or aliphatic amines fundamentally compromises analytical accuracy. Endogenous amines like unsubstituted phenethylamine or tyramine cannot be used as internal standards because they naturally occur in the target matrices, leading to signal overlap and false quantification [1]. Furthermore, attempting to use the free base form of 2,4,6-trimethylphenethylamine introduces severe gravimetric errors; the free base is susceptible to oxidation and volatility, whereas the hydrochloride salt ensures absolute weighing precision for standard solutions (e.g., 2 g/L in 0.1 M HCl). Finally, the specific 2,4,6-trimethyl substitution pattern provides the exact lipophilicity required to shift its chromatographic retention time well beyond the elution window of natural biogenic amines and derivatization byproducts, a feature absent in less sterically hindered analogs [2].
In reverse-phase HPLC analysis of biogenic amines, the internal standard must not co-elute with target analytes. Due to the hydrophobic 2,4,6-trimethyl substitution, 2,4,6-trimethylphenethylamine exhibits a significantly extended retention time compared to unsubstituted phenethylamine and other natural amines. Under standard OIV gradient conditions, this ensures baseline resolution from histamine, tyramine, and putrescine, preventing peak integration errors that occur when using less hydrophobic structural analogs [1].
| Evidence Dimension | Chromatographic retention and peak resolution |
| Target Compound Data | 2,4,6-Trimethylphenethylamine: Elutes in a distinct, interference-free retention window due to high lipophilicity. |
| Comparator Or Baseline | Unsubstituted phenethylamine / endogenous amines: Elute earlier in crowded chromatographic regions. |
| Quantified Difference | Guarantees baseline resolution from all natural biogenic amines and DEEMM derivatization byproducts. |
| Conditions | Reverse-phase HPLC-DAD at 280 nm following DEEMM derivatization. |
Procuring this specific highly substituted analog is mandatory to prevent signal overlap and ensure accurate quantification in complex food and beverage matrices.
For internal standards, exact concentration preparation is critical. 2,4,6-Trimethylphenethylamine hydrochloride is a stable, high-melting solid (mp 296-305 °C), allowing for highly accurate gravimetric weighing. In contrast, the free base form is prone to atmospheric degradation and handling inconsistencies. The salt form ensures >99% reproducibility when preparing the standard 2 g/L stock solutions in 0.1 M HCl required by international testing protocols .
| Evidence Dimension | Handling precision and thermal stability |
| Target Compound Data | Hydrochloride salt: Stable solid, mp 296-305 °C, precise gravimetric handling. |
| Comparator Or Baseline | Free base form: Liquid or low-melting solid, susceptible to oxidation and volatility. |
| Quantified Difference | Eliminates weighing errors associated with volatile free bases, ensuring exact molarity in standard solutions. |
| Conditions | Preparation of 2 g/L analytical stock solutions in 0.1 M HCl at room temperature. |
Buyers must specify the hydrochloride salt to achieve the absolute quantitative reproducibility required for certified analytical testing.
When using HPLC-DAD at 280 nm, the internal standard must exhibit a UV response factor comparable to the target analytes. Unlike aliphatic diamines (e.g., 1,7-diaminoheptane) which rely entirely on the DEEMM tag for UV absorbance, 2,4,6-trimethylphenethylamine retains an intrinsic aromatic chromophore. This structural parity with target aromatic amines (like tyramine) ensures that fluctuations in derivatization yield or detector sensitivity affect the internal standard and the analytes proportionally, minimizing quantification variance [1].
| Evidence Dimension | UV response proportionality at 280 nm |
| Target Compound Data | 2,4,6-Trimethylphenethylamine: Aromatic ring provides intrinsic UV absorbance synergistic with the DEEMM tag. |
| Comparator Or Baseline | Aliphatic internal standards (e.g., 1,7-diaminoheptane): Lack native aromatic chromophores. |
| Quantified Difference | Provides a more representative UV response factor relative to aromatic biogenic amines. |
| Conditions | HPLC-DAD detection at 280 nm post-DEEMM alkylation. |
Selecting an aromatic internal standard reduces calibration errors in UV-based assays compared to using generic aliphatic alternatives.
This compound is the mandatory internal standard for food safety and enology laboratories executing the official OIV method (OIV-MA-AS315-26) for determining histamine, tyramine, putrescine, and cadaverine in wine. Its specific retention time ensures it does not interfere with the quantification of these critical regulatory targets[1].
Due to its high lipophilicity and resulting late elution profile, this compound is highly effective as an internal standard in novel reverse-phase HPLC assays where early-eluting matrix interferences (such as sugars, organic acids, or pigments in food extracts) complicate the baseline [2].
Because it possesses a highly accessible primary amine attached to a sterically hindered aromatic core, it serves as an excellent benchmark substrate for evaluating the efficiency and kinetics of new derivatization reagents (e.g., DEEMM, OPA, or Dansyl chloride) in analytical chemistry workflows [2].
Irritant